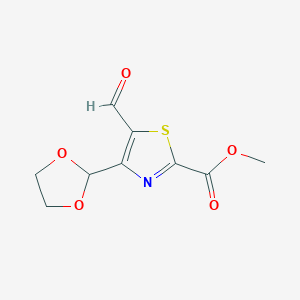
Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate” is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a 1,3-dioxolane ring, a thiazole ring, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane ring and the thiazole ring are both five-membered heterocyclic rings, which generally have planar structures. The carboxylate ester group is often involved in hydrogen bonding and can influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,3-dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The carboxylate ester group can undergo hydrolysis, transesterification, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Catalysis and CO2 Fixation
One study discusses the use of thiazolium carbene-based catalysts, derived from vitamin B1, for the N-formylation and N-methylation of amines using CO2 as the carbon source. This process is significant for synthesizing pharmaceuticals and natural products in an environmentally friendly manner, using polymethylhydrosiloxane (PMHS) as a reducing agent and operating under ambient conditions (Das et al., 2016).
Synthesis of Complex Molecules
Research on the synthesis of (S)-Methyl 2-(2, 2, 5, 5-Tetramethyl-1, 3-Dioxolan-4-Yl)Thiazole-4-Carboxylic Acid Methyl Ester has been conducted to study its cytotoxicity against certain cell lines, highlighting the compound's potential in developing therapeutic agents (Chen et al., 2013).
Characterization and Development of Pharmaceuticals
The solid-state characterization of dimorphic pharmaceutical compounds, including studies on polymorphism and crystallization behavior, is crucial for selecting a form for drug development. This research area explores the physical properties and stability of compounds for pharmaceutical applications (Katrincic et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis of highly substituted thiazolo[3,2-a]pyridines, involving chromones, demonstrates the compound's role in creating heterocyclic compounds with potential biological activity. This research highlights the versatility of Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate in synthesizing novel heterocycles (Terzidis et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s important to use appropriate safety precautions when handling any chemical, including wearing protective clothing and working in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c1-13-8(12)7-10-6(5(4-11)16-7)9-14-2-3-15-9/h4,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOUJKJTOHQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(S1)C=O)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-dioxolan-2-yl)-5-formyl-1,3-thiazole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)
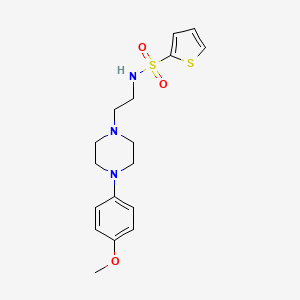
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
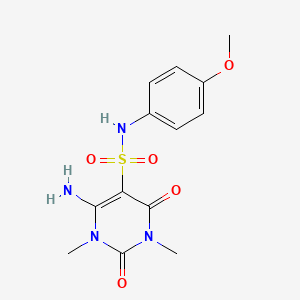
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
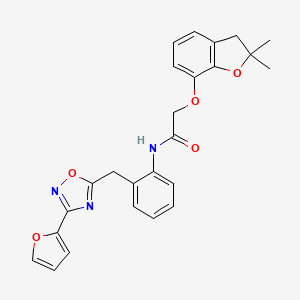
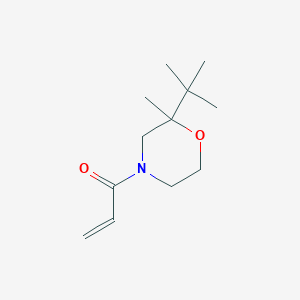
![(Z)-2-(3,4-dimethylphenyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2837577.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)

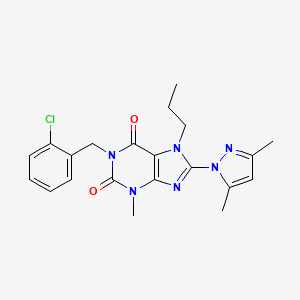
![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2837585.png)
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)